2-(4-Fluoro-1h-indol-3-yl)acetaldehyde
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Overview
Description
2-(4-Fluoro-1h-indol-3-yl)acetaldehyde is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound features a fluorine atom attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-1h-indol-3-yl)acetaldehyde typically involves the substitution of the methyl hydrogen on acetaldehyde with the 4-fluoro-1h-indol-3-yl group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale Fischer indole synthesis, optimized for yield and purity. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-1h-indol-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-(4-Fluoro-1h-indol-3-yl)acetic acid.
Reduction: 2-(4-Fluoro-1h-indol-3-yl)ethanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-1h-indol-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-1h-indol-3-yl)acetaldehyde involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. The aldehyde group can undergo reactions that modify the compound’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetaldehyde: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-(1H-indol-3-yl)acetaldehyde: Similar structure but without the fluorine substitution.
Indole-3-acetic acid: An oxidized form of indole-3-acetaldehyde, commonly found in plants as a growth hormone.
Uniqueness
2-(4-Fluoro-1h-indol-3-yl)acetaldehyde is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated indole derivatives. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H8FNO |
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Molecular Weight |
177.17 g/mol |
IUPAC Name |
2-(4-fluoro-1H-indol-3-yl)acetaldehyde |
InChI |
InChI=1S/C10H8FNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,5-6,12H,4H2 |
InChI Key |
NWCZHAWHQFBAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CC=O |
Origin of Product |
United States |
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